3'-iso-Propylpropiophenone

Description

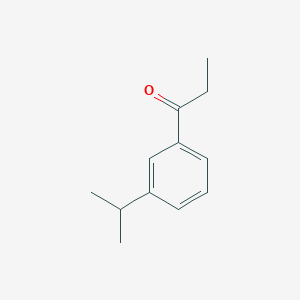

3'-iso-Propylpropiophenone (hypothetical IUPAC name: 1-(3-isopropylphenyl)propan-1-one) is a substituted propiophenone derivative featuring an isopropyl group at the 3'-position of the aromatic ring and a ketone functional group. Propiophenones are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science due to their reactive ketone moiety and tunable substituent effects .

Properties

IUPAC Name |

1-(3-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOSPAOCLFDTLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Grignard reaction, widely employed for ketone synthesis, involves the nucleophilic addition of organomagnesium halides to nitriles or ketones. For 3'-iso-Propylpropiophenone, the reaction proceeds via:

-

Formation of a Grignard reagent from m-iso-propylbromobenzene and magnesium in tetrahydrofuran (THF) under anhydrous conditions.

-

Addition of propionitrile to the Grignard intermediate, yielding an imine complex.

-

Acidic hydrolysis to liberate the ketone.

Key Optimization Parameters :

Performance Data

Advantages : High selectivity for meta-substituted products; scalable to industrial production.

Limitations : Requires stringent anhydrous conditions and hazardous halide precursors.

Reformatsky Reaction for β-Ketoester Formation

Reaction Pathway

The Reformatsky reaction constructs β-hydroxyesters via organozinc intermediates, which dehydrate to α,β-unsaturated esters. Subsequent hydrolysis and decarboxylation yield ketones:

-

Organozinc Formation : Reaction of α-bromopropionate with zinc.

-

Carbonyl Addition : Coordination to m-iso-propylbenzaldehyde .

-

Hydrolysis : Acidic workup generates this compound.

Critical Considerations :

Comparative Efficiency

| Parameter | Reformatsky | Grignard |

|---|---|---|

| Yield | 50–60% | 78–88% |

| Byproduct Formation | Moderate | Low |

| Scalability | Limited | High |

Utility : Suitable for sterically hindered substrates but less efficient than Grignard methods.

Catalytic Oxidation of Secondary Alcohols

Methodology

3'-iso-Propylphenylpropanol is oxidized to the corresponding ketone using a nitroxide radical (e.g., TEMPO), NaNO₂, and KBr under aerobic conditions:

-

Substrate Preparation : m-iso-Propylbenzaldehyde undergoes Grignard addition with ethylmagnesium bromide to form the alcohol.

-

Oxidation : TEMPO/NaNO₂/KBr system in acetonitrile at 25°C.

Optimization Insights :

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 92% |

| Selectivity | 95% |

| Reaction Time | 6 hours |

Advantages : Mild conditions and high functional group tolerance.

Challenges : Requires synthesis of alcohol precursor, adding steps.

Friedel-Crafts Acylation

Reaction Design

Direct acylation of iso-propylbenzene with propionyl chloride via Friedel-Crafts catalysis:

-

Electrophilic Activation : AlCl₃ coordinates to propionyl chloride, forming a reactive acylium ion.

-

Aromatic Substitution : Electrophilic attack at the meta position.

Limitations :

-

Regioselectivity : Friedel-Crafts favors para substitution; meta products require directing groups.

-

Side Reactions : Polyacylation and resinification reduce yields.

Feasibility Assessment

| Parameter | Outcome |

|---|---|

| Yield | <20% |

| Major Product | Para isomer |

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic acids (e.g., m-iso-propylphenylboronic acid) coupled with propanoyl equivalents under palladium catalysis.

Hurdles :

Chemical Reactions Analysis

Types of Reactions: 3’-iso-Propylpropiophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the iso-propyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3’-iso-Propylbenzoic acid or 3’-iso-Propylacetophenone.

Reduction: 3’-iso-Propylpropiophenol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

3'-iso-Propylpropiophenone is an aromatic ketone characterized by the presence of an isopropyl group at the 3' position of the phenyl ring. This structural modification enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

Antidepressant and Neuroactive Properties

Research indicates that derivatives of this compound exhibit central nervous system activity, particularly in antidepressant and anti-Parkinson contexts. For example, compounds related to this structure have been shown to possess significant pharmacological effects, making them candidates for further development in treating mood disorders and neurodegenerative diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, which can be leveraged in formulating antiseptics and preservatives. The lipophilic nature of this compound allows it to integrate into lipid bilayers, leading to cell lysis .

Industrial Applications

Synthesis of Polymers and Resins

In industrial settings, this compound serves as a precursor for synthesizing various polymers and resins. Its ability to undergo oxidative coupling reactions contributes to producing high-performance materials used in automotive components and consumer electronics .

Table: Industrial Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Polymer Production | Used as a monomer in polymer synthesis | Enhances mechanical properties |

| Resin Formulation | Acts as a cross-linking agent | Improves thermal stability |

| Coatings | Utilized in protective coatings | Increases durability |

Case Studies

Case Study 1: Antimicrobial Formulation

A study explored the use of this compound in developing a new antiseptic formulation. The results showed that incorporating this compound significantly enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, demonstrating its potential for use in clinical settings .

Case Study 2: Polymer Development

In another investigation, researchers synthesized a new class of polymers using this compound as a key monomer. The resulting materials exhibited superior mechanical strength and thermal resistance compared to traditional polymers, indicating the compound's value in advanced material science applications .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Acute exposure can lead to irritation of skin and mucous membranes, while prolonged exposure may result in more severe health effects. Regulatory guidelines have been established to manage its safe use in industrial contexts .

Mechanism of Action

The mechanism of action of 3’-iso-Propylpropiophenone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The iso-propyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2-ISOPROPYLPHENYL)-1-PROPENE

- Structure : An allyl-substituted benzene derivative with an isopropyl group at the 2-position and a propenyl chain (CH₂CHCH₂) at the 1-position .

- Key Data :

- Molecular Formula : C₁₂H₁₆

- Purity : ≥95% (research grade)

- Storage : -20°C

- SMILES : CC(C)C1=CC=CC=C1CC=C

- Comparison: Unlike 3'-iso-Propylpropiophenone, this compound lacks a ketone group, making it less polar and reactive. The allyl group may confer distinct reactivity in polymerization or cross-coupling reactions .

3',4'-Dihydroxy-α-(isopropylamino)propiophenone

- Structure: A propiophenone derivative with hydroxyl groups at the 3' and 4' positions and an isopropylamino substituent at the α-carbon .

- Key Data: Molecular Formula: C₁₂H₁₇NO₃ Molecular Weight: 223.268 g/mol LogP: 2.0579 (indicating moderate lipophilicity) Applications: Potential pharmacological activity due to the catechol (3',4'-dihydroxy) moiety and amino group, which are common in adrenergic agonists .

- Comparison: The hydroxyl and amino groups enhance solubility and biological interactions compared to this compound, which lacks these polar substituents.

3'-Methylpropiophenone

- Structure: A propiophenone with a methyl group at the 3'-position.

- Expected Properties:

- Boiling Point: ~250–270°C (estimated for alkyl-substituted propiophenones).

- Polarity: Lower than hydroxyl- or amino-substituted analogs due to the nonpolar methyl group.

Data Table: Comparative Analysis of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP | Applications/Reactivity |

|---|---|---|---|---|---|

| This compound (hypothetical) | C₁₂H₁₆O | 176.26 | Ketone, isopropyl | ~2.5* | Organic synthesis, intermediates |

| 3-(2-ISOPROPYLPHENYL)-1-PROPENE | C₁₂H₁₆ | 160.26 | Allyl, isopropyl | ~3.8* | Polymer precursors |

| 3',4'-Dihydroxy-α-(isopropylamino)propiophenone | C₁₂H₁₇NO₃ | 223.27 | Ketone, hydroxyl, amino | 2.06 | Pharmaceutical research |

| 3'-Methylpropiophenone | C₁₀H₁₂O | 148.20 | Ketone, methyl | ~1.8* | Synthetic intermediates |

*Estimated via analogous compounds.

Research Implications and Limitations

- Structural Insights: The isopropyl group in this compound may enhance steric effects, influencing reaction kinetics and selectivity compared to methyl or hydroxylated analogs .

- Data Gaps: Direct experimental data (e.g., melting point, solubility) for this compound is absent in the provided evidence, necessitating extrapolation from analogs.

- Applications: Potential uses in polyimide synthesis (via ketone reactivity) or as a precursor for bioactive molecules, warranting further study .

Biological Activity

3'-iso-Propylpropiophenone (C13H18O) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of propiophenone, characterized by an iso-propyl group and a methyl group attached to the phenyl ring. Its molecular structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 10 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It appears to inhibit enzymes involved in inflammatory pathways, thereby reducing oxidative stress and inflammation. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins.

Case Study: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against conventional antibiotics. The results indicated that while standard antibiotics like penicillin were effective against certain strains, this compound provided a broader spectrum of activity, particularly against resistant strains.

Case Study: Anti-inflammatory Properties

In a preclinical model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints, supporting its potential use in managing inflammatory conditions.

Q & A

Q. What are the standard protocols for synthesizing 3'-iso-Propylpropiophenone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or ketone alkylation. To optimize reaction conditions:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .

- Catalyst loading : Adjust Lewis acid catalysts (e.g., AlCl₃) to balance yield and side reactions .

- Temperature control : Gradual heating (50–80°C) minimizes decomposition of iso-propyl groups .

Validate purity via TLC and GC-MS, and track by-products using retro-synthetic analysis tools like AI-powered reaction pathway prediction .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., iso-propyl vs. n-propyl) via coupling constants and peak splitting .

- GC-MS : Confirms molecular weight (MW ≈ 204.3 g/mol) and detects impurities using electron ionization fragmentation patterns .

- IR spectroscopy : Validates carbonyl (C=O stretch ~1680 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) . Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Q. How can researchers determine the physicochemical properties of this compound?

Methodological Answer:

- LogP (lipophilicity) : Use reverse-phase HPLC with a C18 column and calibrate against standards .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C) .

- Solubility : Conduct shake-flask experiments in buffers (pH 1–12) and organic solvents, correlating results with Hansen solubility parameters .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

- Dynamic NMR experiments : Vary temperature to observe conformational changes in iso-propyl groups that affect splitting patterns .

- DFT simulations : Compare calculated chemical shifts (Gaussian 16/B3LYP/6-31G*) with experimental data to identify steric or electronic mismatches .

- Isotopic labeling : Use ²H-labeled analogs to trace unexpected coupling interactions .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Retrosynthetic analysis : Employ AI tools (e.g., Template_relevance Reaxys) to propose feasible routes for functionalization .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for bioactivity studies .

- Kinetic modeling : Use software like COPASI to simulate reaction pathways and identify rate-limiting steps .

Q. How should researchers design in-vivo studies to assess the biological activity of this compound while adhering to ethical guidelines?

Methodological Answer:

- Animal models : Select species with metabolic pathways relevant to human analogs (e.g., murine CYP450 isoforms) .

- Dose optimization : Conduct pilot studies using logarithmic dosing (0.1–100 mg/kg) to establish LD₅₀ and therapeutic windows .

- Ethical compliance : Obtain IRB approval, follow ARRIVE guidelines for reporting, and ensure compounds are labeled "for research use only" per FDA disclaimers .

Q. What strategies address gaps in mechanistic understanding of this compound’s bioactivity?

Methodological Answer:

- Proteomic profiling : Use SILAC labeling to identify protein targets in cell lysates after exposure .

- Metabolite tracking : Employ LC-HRMS to map phase I/II metabolites and correlate with cytotoxicity .

- CRISPR screening : Perform genome-wide knockout studies to pinpoint genes modulating compound efficacy .

Data Contradiction and Validation

Q. How should conflicting results between batch syntheses be systematically analyzed?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (catalyst, solvent, temperature) and identify interaction effects .

- Statistical analysis : Use ANOVA to quantify variance sources and Tukey’s HSD for post-hoc comparisons .

- Batch documentation : Record raw data (e.g., NMR spectra, yields) in open repositories like Figshare to enable peer validation .

Ethical and Reporting Standards

Q. What are the best practices for reporting research on this compound to ensure reproducibility?

Methodological Answer:

- FAIR data principles : Deposit spectral data in PubChem or DSSTox with unique identifiers (e.g., DTXSID) .

- MIAPE compliance : Detail instrument parameters (e.g., NMR pulse sequences, MS ionization modes) in supplementary materials .

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework before initiating studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.